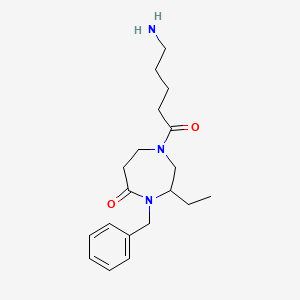![molecular formula C20H25N5O B5431159 1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5431159.png)
1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride is a compound that belongs to the class of benzodiazepines. It is commonly known as PBD, and it has been widely used in scientific research due to its unique properties.
Wirkmechanismus
PBD acts as a positive allosteric modulator of GABA-A receptors. It binds to a specific site on the receptor, which enhances the receptor's response to GABA, the main inhibitory neurotransmitter in the brain. This leads to an increase in the inhibitory tone in the brain, resulting in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of PBD are primarily mediated through its interaction with GABA-A receptors. PBD has been shown to increase the frequency of chloride ion channel opening, which results in an increase in the inhibitory tone in the brain. This leads to a decrease in neuronal excitability, resulting in anxiolytic, anticonvulsant, and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PBD in lab experiments is its selectivity for GABA-A receptors. This makes it a valuable tool for studying the function of these receptors. However, one limitation of using PBD is that it has a relatively short half-life, which can make it difficult to study its effects over a long period of time.
Zukünftige Richtungen
There are several future directions for research on PBD. One area of interest is the development of new compounds that have similar properties to PBD but with longer half-lives. This would allow for more extended studies of the compound's effects. Another area of interest is the use of PBD in the development of new treatments for anxiety, epilepsy, and other neurological disorders.
Conclusion
In conclusion, 1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride is a valuable tool for scientific research due to its unique properties. It has been extensively used in the study of GABA-A receptors and has shown promise as a potential treatment for anxiety, epilepsy, and other neurological disorders. Further research is needed to explore its full potential as a therapeutic agent.
Synthesemethoden
The synthesis of PBD involves the reaction of 2-(3-pyrrolidinyl)benzoyl chloride with 1,2-diaminopyrimidine in the presence of a base. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt. The purity of the synthesized PBD can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
PBD has been extensively used in scientific research as a tool to study the structure and function of GABA-A receptors. It has been shown to selectively bind to a specific site on the receptor, which makes it a valuable tool for studying the receptor's function. PBD has also been used in studies related to anxiety, epilepsy, and other neurological disorders.
Eigenschaften
IUPAC Name |
(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-(2-pyrrolidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-19(18-6-2-1-5-17(18)16-7-10-21-15-16)24-11-4-12-25(14-13-24)20-22-8-3-9-23-20/h1-3,5-6,8-9,16,21H,4,7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJNIACSGJFGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2C3CCNC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,2R*,6S*,7S*)-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5431078.png)
![2-{2-chloro-6-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5431079.png)
![N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5431088.png)
![2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5431096.png)
![1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]phthalazine](/img/structure/B5431104.png)

![2-[2-(3-nitrophenyl)vinyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B5431112.png)
![2-(4-chlorophenyl)-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5431121.png)
![3-(4-butoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431122.png)
![(4aS*,8aR*)-6-[(4,5-dimethyl-2-furyl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5431136.png)
![6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B5431138.png)

![methyl 4-[(4-oxo-3-{4-oxo-4-[(2-phenylethyl)amino]butyl}-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5431156.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B5431170.png)